Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C8H9N5O2 . It has a molecular weight of 207.19 . The compound is part of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .
Synthesis Analysis
The synthesis of triazole-pyrimidine hybrids has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Molecular Structure Analysis
The InChI code for Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-11-4-12-13(8)6(5)9/h3-4H,2,9H2,1H3 . This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are not detailed in the search results, the compound is part of a class of compounds that have been synthesized via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Physical And Chemical Properties Analysis
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a solid compound with a melting point of 218°C . It has a molecular weight of 207.19 . The compound should be stored at a temperature of 28°C .
Scientific Research Applications
Application 1: Neuroprotective and Anti-neuroinflammatory Agents
- Summary of the Application: This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It’s particularly relevant for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Application 2: Development of Agrobactericides
- Summary of the Application: This compound has been studied for its potential use in the development of agrobactericides . Agrobactericides are substances used to control or suppress harmful bacteria in agricultural settings.
- Methods of Application: The study involved the design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4-one derivatives . The synthesized compounds were then tested for their antimicrobial activity.
- Results or Outcomes: The study suggested that these derivatives could be promising lead compounds for the development of more efficient agrobactericides .
Safety And Hazards
Future Directions
The future directions for research on Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and related compounds could involve further exploration of their potential neuroprotective and anti-inflammatory properties . Additionally, the development of more potent and efficacious anticancer drugs with pyrimidine scaffold could be a promising direction .
properties
IUPAC Name |
ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-11-4-12-13(8)6(5)9/h3-4H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSXMQHHGMMINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359587 | |
Record name | ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
CAS RN |
92673-40-0 | |
Record name | ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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